(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS No.: 562806-17-1
Cat. No.: VC6876594
Molecular Formula: C18H13F3N2O3
Molecular Weight: 362.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 562806-17-1 |
|---|---|
| Molecular Formula | C18H13F3N2O3 |
| Molecular Weight | 362.308 |
| IUPAC Name | (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H13F3N2O3/c1-26-16-6-5-11(8-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7- |
| Standard InChI Key | LGSBRCOVJGTNAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Introduction
The compound (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic molecule that belongs to the class of amides. It features a cyano group, a hydroxy and methoxy-substituted phenyl ring, and a trifluoromethyl-substituted phenyl ring attached to the amide nitrogen. This compound is of interest due to its potential biological activities and chemical properties.
Biological Activities
While specific biological activities of this compound are not detailed in the search results, compounds with similar structures often exhibit potential as inhibitors or modulators of various enzymes or receptors. For instance, related cyanoacrylamide derivatives have been studied for their anti-inflammatory properties or as potential inhibitors of specific enzymes.
Research Findings and Potential Applications
Given the lack of specific data on this compound, research findings would typically focus on its structural analogs. These compounds are often evaluated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of a trifluoromethyl group can enhance lipophilicity and potentially improve bioavailability.
Data Tables
Since specific data for (Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is not available, a general table summarizing potential properties of similar compounds can be constructed:
| Property | General Value for Similar Compounds |
|---|---|
| Molecular Weight | Approximately 350-400 g/mol |
| Solubility | Variable, often moderate in organic solvents |
| Biological Activity | Potential anti-inflammatory or enzyme inhibitory activities |
| Synthesis Method | Typically involves amine and cyanoacrylate derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume